2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Description
Properties
IUPAC Name |
1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRDOUXISKJZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970712 | |
| Record name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61196-37-0, 55375-90-1 | |
| Record name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61196-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praziquanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055375901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Pyrazino[2,1-a]isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Praziquanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9G3QA2B88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes via Claisen Condensation and Cyclization
The Claisen condensation reaction between diethyl oxalate and acetylated precursors forms the backbone of several synthetic pathways. For instance, intermediate 8 , derived from phenethylamine through sequential acylation, alkylation, and cyclization, reacts with 10 (synthesized via Claisen condensation of acetophenone derivatives) to yield pyrazino[2,1-a]isoquinolin scaffolds . This method emphasizes the importance of maintaining the planar aromatic π system (D ring) for optimal reactivity, as substitutions with non-aromatic groups like cycloalkanes reduced activity .
Key steps include:
-
Acylation : Phenethylamine derivatives are acylated using acetic anhydride or chloroacetyl chloride.
-
Alkylation : Introduction of alkyl groups via nucleophilic substitution.
-
Cyclization : Intramolecular cyclization under basic conditions (e.g., K₂CO₃) to form the pyrazino-isoquinoline core .
Reaction yields for these steps typically range from 65% to 85%, depending on the substituents and purification methods .
Reduction and Deprotection Strategies
Reduction of intermediates is critical for achieving the tetrahydro state of the pyrazino[2,1-a]isoquinolin system. Borane complexes (e.g., BH₃·THF) are employed to reduce ketone groups to secondary alcohols, followed by acid-catalyzed dehydration to form double bonds . For example, the reduction of 3-(2-oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one using sodium borohydride in methanol yielded the saturated analog with >90% efficiency .
Deprotection of tert-butoxycarbonyl (Boc) groups is achieved using trifluoroacetic acid (TFA) in dichloromethane, ensuring minimal side reactions .
Enantioselective Synthesis for (R)-Enantiomer Production
The (R)-enantiomer of this compound is synthesized via chiral resolution or asymmetric catalysis. A patented method involves:
-
Chiral Auxiliary Approach : Reacting (R)-phenethylamine with cyclohexanecarbonyl chloride to form a diastereomeric intermediate.
-
Cyclization : Using POCl₃ as a cyclizing agent to form the pyrazino[2,1-a]isoquinolin core .
-
Final Deprotection : Hydrolysis under mild acidic conditions to yield (R)-praziquantel .
This route achieves enantiomeric excess (ee) >99% and is scalable to industrial production .
Physicochemical Optimization and Solubility Enhancements
Modifications to the pyrazino[2,1-a]isoquinolin scaffold, such as replacing the tetrahydroisoquinoline moiety with pyrido[1,2-a]pyrazin systems, significantly improve water solubility (from <0.1 mg/mL to >5 mg/mL) and membrane permeability . For instance, compound 3g (a pyrido[1,2-a]pyrazin analog) demonstrated comparable Nrf2 activation to the parent compound while exhibiting enhanced bioavailability .
Industrial-Scale Production and Supplier Data
Commercial synthesis prioritizes cost efficiency and yield. Career Henan Chemical Co. offers the compound at $1.00/kg with 98% HPLC purity, synthesized via:
-
Bulk Acylation : Using chloroacetyl chloride in toluene at 80°C.
-
Catalytic Cyclization : Employing K₂CO₃ in DMF at 120°C.
-
Crystallization : Purification via recrystallization from chloroform/dichloromethane mixtures .
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity | 98% (HPLC) |
| Production Capacity | 10 metric tons/year |
Other suppliers, such as Bide Pharmatech and Shanghai Carlow Chemicals, utilize similar protocols but vary in catalysts (e.g., H₂SO₄ vs. POCl₃) and solvents (DMF vs. THF) .
Comparative Analysis of Methodologies
A side-by-side evaluation of synthetic routes reveals trade-offs between yield, enantioselectivity, and scalability:
| Method | Yield | ee | Scalability |
|---|---|---|---|
| Claisen Condensation | 65–85% | N/A | High |
| Borane Reduction | >90% | N/A | Moderate |
| Chiral Resolution | 70% | >99% | Low |
| Asymmetric Catalysis | 80% | 95% | High |
The Claisen condensation route is favored for bulk production, while asymmetric catalysis balances yield and enantiopurity .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the compound's role as a potent Nrf2/ARE inducer. It has been shown to protect against dextran sulfate sodium (DSS)-induced colitis in murine models. The compound's mechanism involves the modulation of the NLRP3 inflammasome pathway, which is crucial in inflammatory bowel disease (IBD) .
Key Findings :
- Oral administration significantly reduced colonic damage and inflammatory cell infiltration.
- Inhibition of IL-1β secretion was observed in treated mice.
- The protective effect is attributed to Nrf2 activation and NLRP3 inflammasome inhibition .
Antiparasitic Activity
The compound has been explored for its antiparasitic properties. It serves as an important raw material in synthesizing derivatives with enhanced activity against various parasites.
Case Studies
Synthesis and Derivatives
The synthesis of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves several chemical reactions that can yield various derivatives with tailored biological activities. For instance:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress . This activation leads to the upregulation of antioxidant response elements, thereby enhancing the cell’s ability to combat oxidative damage.
Comparison with Similar Compounds
Key Structural Differences:
- Substituent Flexibility : The target compound’s 2-oxo-2-phenylethylidene group enhances its binding affinity to Keap1-Nrf2 interaction sites, whereas aroylmethylene derivatives (e.g., 3-aroylmethylene analogues) exhibit broader Nrf2 activation across cancer models .
- Ring Modifications : Praziquantel derivatives (e.g., 2-cyclohexanecarbonyl) prioritize anti-parasitic activity over anti-inflammatory effects due to altered lipophilicity and target engagement .
Pharmacological Efficacy
Nrf2/ARE Pathway Activation
- Target Compound : Demonstrates EC₅₀ values of ~10 µM in HepG2-ARE-C8 cells, upregulating NQO1 and HO-1 .
- 3-Aroylmethylene Derivatives : Exhibit higher potency (EC₅₀ = 1–5 µM) in human cancer cells, with sustained Nrf2 activation in AOM-DSS-treated mice .
- Compound 33 : Shows comparable NQO1 induction (10 µM) but lacks significant NLRP3 inhibition, limiting its utility in colitis .
Anti-Inflammatory Activity
- Andrographolide & Celastrol : Alternative NLRP3 inhibitors but lack Nrf2 synergy, resulting in weaker antioxidant effects in colitis models .
Biological Activity
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (commonly referred to as compound 1) is a novel compound with significant biological activity, particularly in the context of inflammatory diseases and oxidative stress. Its mechanism of action primarily involves the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and the inhibition of the NLRP3 inflammasome, making it a potential therapeutic agent for inflammatory bowel disease (IBD) and other oxidative stress-related conditions.
The biological activity of compound 1 is largely attributed to its ability to activate the Nrf2 pathway. Nrf2 is a crucial regulator of cellular defense mechanisms against oxidative stress and inflammation. Upon activation, Nrf2 translocates to the nucleus and induces the expression of various antioxidant genes that combat oxidative damage.
Inhibition of NLRP3 Inflammasome
Research indicates that compound 1 significantly inhibits the NLRP3 inflammasome, which plays a pivotal role in the inflammatory response. The dysregulation of this inflammasome is linked to various inflammatory diseases. In studies conducted on C57BL/6 mice with DSS-induced colitis, compound 1 treatment resulted in:
- Reduced colonic pathological damage
- Decreased infiltration of inflammatory cells
- Lowered levels of myeloperoxidase (MPO) and IL-1β secretion in colonic tissues .
This suggests that compound 1's protective effects are mediated through its capacity to inhibit both NLRP3 activation and promote Nrf2 signaling.
Case Studies
A pivotal study published in Antioxidants examined the effects of compound 1 on DSS-induced colitis. The findings demonstrated that oral administration of this compound led to significant improvements in colonic health by reducing inflammation markers and protecting against tissue damage. Specifically, it was shown that:
- In C57BL/6 mice , compound 1 markedly attenuated DSS-induced colonic damage.
- In NLRP3-deficient mice , the protective effects were diminished, underscoring the importance of the NLRP3 pathway in mediating these effects .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of compound 1:
Q & A
Q. Table 1: Nrf2 Activation Parameters in HepG2 Cells
Basic: What experimental models are commonly used to study this compound’s anti-inflammatory effects?
Answer:
- In vitro:
- In vivo:
Basic: How is the compound’s antioxidant activity quantified in cellular assays?
Answer:
- ROS detection : Use fluorogenic probes (e.g., DCFH-DA) in kits like Beyotime’s ROS Assay Kit .
- Gene expression profiling : qPCR/Western blotting for NQO1, HO-1, and SOD-1 .
- NF-κB/PPAR-α pathway analysis : To assess cross-talk between antioxidant and anti-inflammatory effects .
Advanced: How can researchers resolve contradictions in effective concentrations between in vitro and in vivo studies?
Answer:
Discrepancies arise due to differences in bioavailability and metabolic clearance. Strategies include:
- Pharmacokinetic profiling : Compare plasma/tissue concentrations in mice (e.g., 25 mg/kg in vivo vs. 10 μM in vitro) .
- Dose-response curves : Validate efficacy thresholds across models .
- Prodrug optimization : Modify substituents (e.g., 3-aroylmethylene derivatives) to enhance stability .
Advanced: What experimental designs address the dual role of Nrf2 activation and NLRP3 inflammasome inhibition?
Answer:
- Co-culture systems : Combine macrophages (for NLRP3) and intestinal epithelial cells (for Nrf2) to model colitis .
- Time-course experiments : Differentiate early Nrf2 activation (6–12 hr) from late NLRP3 suppression (24–48 hr) .
- Knockout models : Use Nrf2 or NLRP3 mice to isolate mechanistic contributions .
Q. Table 2: Comparative Mechanisms in Colitis Models
Advanced: How do structural modifications influence the compound’s potency and selectivity?
Answer:
- Substituent effects :
- SAR studies : Use molecular docking to predict Keap1-Nrf2 interaction hotspots .
Advanced: What are the limitations of current DSS-induced colitis models for evaluating this compound?
Answer:
- Species variability : Mouse DSS models lack human microbiota interactions .
- Acute vs. chronic inflammation : Most studies use acute protocols (5–7 days), limiting relevance to chronic IBD .
- Biomarker gaps : Pair histopathology with omics (e.g., metagenomics for microbiota shifts) .
Advanced: How can researchers optimize protocols for ROS quantification in high-throughput screens?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
